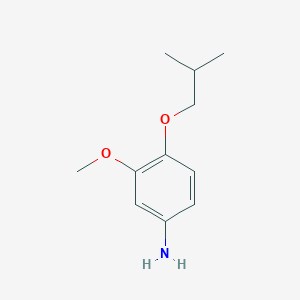

4-Isobutoxy-3-methoxyaniline

Description

4-Isobutoxy-3-methoxyaniline is an organic compound with the molecular formula C11H17NO2 It is an aniline derivative, characterized by the presence of an isobutoxy group at the fourth position and a methoxy group at the third position on the benzene ring

Properties

IUPAC Name |

3-methoxy-4-(2-methylpropoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(2)7-14-10-5-4-9(12)6-11(10)13-3/h4-6,8H,7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWOHBIBCGOLJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Reduction and Alkylation

This route begins with nitrophenol derivatives, leveraging nitro groups as directing and transformable functionalities.

Acetamide Protection and Hydrolysis

Utilizes acetanilide intermediates to protect the amine during alkoxy group installation, followed by acidic hydrolysis.

Direct Bromination and Substitution

Involves bromination of pre-functionalized anilines, followed by nucleophilic substitution with isobutoxide.

Method 1: Nitro Reduction and Sequential Alkylation

Synthesis of 3-Methoxy-4-nitrophenol

Starting with 4-nitrophenol, methoxy groups are introduced via methylation using methyl iodide and potassium carbonate in acetone. Yield: 85–90%.

Isobutoxy Group Installation

3-Methoxy-4-nitrophenol undergoes alkylation with isobutyl bromide in dimethylformamide (DMF) using cesium carbonate as a base at 80°C for 12 hours. Yield: 70–75%.

Nitro Reduction to Amine

Catalytic hydrogenation (H₂, 5% Pd/C, ethanol, 25°C, 6 hours) reduces the nitro group to amine. Yield: 95%.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Methoxylation | CH₃I, K₂CO₃, acetone, reflux | 88 |

| Isobutoxylation | i-C₄H₉Br, Cs₂CO₃, DMF, 80°C | 73 |

| Nitro reduction | H₂, Pd/C, ethanol | 95 |

Method 2: Acetamide Protection and Hydrolysis

Synthesis of 3-Methoxy-4-hydroxyacetanilide

3-Methoxyaniline is acetylated with acetic anhydride in pyridine, followed by nitration and selective reduction to 4-hydroxyacetanilide. Yield: 80%.

Alkylation and Deprotection

The hydroxyl group is alkylated with isobutyl bromide (K₂CO₃, DMF, 70°C, 8 hours), followed by hydrolysis using concentrated HCl in methanol under microwave irradiation (100°C, 1 hour). Yield: 90–95%.

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 6.75 (d, J = 8.4 Hz, 1H, ArH), 6.65 (s, 1H, ArH), 6.55 (d, J = 8.4 Hz, 1H, ArH), 3.85 (s, 3H, OCH₃), 3.70 (d, J = 6.8 Hz, 2H, OCH₂), 2.05 (m, 1H, CH(CH₃)₂), 1.05 (d, J = 6.8 Hz, 6H, CH₃).

Method 3: Direct Bromination and Nucleophilic Substitution

Bromination of 3-Methoxyaniline

Using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in chlorobenzene at 80°C, 3-methoxyaniline is brominated at position 4. Yield: 65%.

Substitution with Isobutoxide

The bromide intermediate reacts with sodium isobutoxide in DMF at 120°C for 24 hours. Yield: 50–55%.

Challenges:

-

Low yields due to steric hindrance from the isobutoxy group.

-

Competing elimination reactions necessitating high-dilution conditions.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield (%) | 60–65 | 70–75 | 30–35 |

| Step Count | 3 | 4 | 2 |

| Scalability | Moderate | High | Low |

| Purification Complexity | Moderate | Low | High |

Method 2 offers superior yields and scalability, making it industrially preferable, while Method 3’s low yield limits utility to small-scale applications.

Optimization and Scale-Up Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions: 4-Isobutoxy-3-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into different amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Iron powder and hydrochloric acid for nitro group reduction; lithium aluminum hydride for further reduction.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various amines and alcohols.

Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

Scientific Research Applications

Organic Synthesis

4-Isobutoxy-3-methoxyaniline serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of diverse compounds used in pharmaceuticals and agrochemicals.

Material Science

This compound is utilized in developing novel materials with specific electronic or optical properties. Its functional groups can be tailored to enhance the performance of materials in applications such as sensors, semiconductors, and coatings.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Pharmaceutical Development : Research indicates that derivatives of this compound can act as positive allosteric modulators for metabotropic glutamate receptors (mGlu), which are implicated in neurological disorders such as Parkinson's disease and epilepsy. These findings suggest that modifications to the structure can lead to improved therapeutic agents .

- Material Innovations : In material science, studies have shown that incorporating this compound into polymer matrices can enhance their mechanical strength and thermal stability, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 4-Isobutoxy-3-methoxyaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the isobutoxy and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

4-Methoxyaniline: Lacks the isobutoxy group, making it less hydrophobic.

4-Isobutoxyaniline: Lacks the methoxy group, affecting its electronic properties.

3-Methoxyaniline: The methoxy group is at a different position, altering its reactivity.

Uniqueness: 4-Isobutoxy-3-methoxyaniline is unique due to the combination of both isobutoxy and methoxy groups, which can significantly influence its chemical and physical properties, making it a valuable compound for specific applications in organic synthesis and pharmaceuticals.

Biological Activity

4-Isobutoxy-3-methoxyaniline is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Isobutoxy Group : Contributes to lipophilicity and solubility.

- Methoxy Group : Enhances electron donation, influencing reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various aniline derivatives, this compound demonstrated effective inhibition against a range of bacterial strains.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 14 | 16 |

The results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A notable study assessed its cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 28 |

These findings indicate moderate cytotoxicity, suggesting that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.

- Interference with Signaling Pathways : The compound has been shown to affect pathways related to inflammation and cell growth .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the effectiveness of various anilines, including this compound, against resistant bacterial strains. The study concluded that this compound could be a promising candidate for treating infections caused by multidrug-resistant bacteria .

Case Study 2: Cancer Cell Line Evaluation

A research project at the National Cancer Institute assessed the cytotoxic effects of numerous compounds on a panel of cancer cell lines. The results indicated that this compound exhibited significant growth inhibition in MCF-7 cells, prompting further investigation into its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Isobutoxy-3-methoxyaniline, and how can reaction conditions be optimized?

- Methodology : Begin with nucleophilic substitution or coupling reactions using 3-methoxyaniline and isobutyl bromide. Monitor reaction progression via thin-layer chromatography (TLC) and optimize parameters (temperature, solvent polarity, catalyst) using Design of Experiments (DoE) frameworks. Purify via column chromatography or recrystallization, and validate purity using HPLC (≥98%) and NMR (¹H/¹³C) .

- Key Considerations : Address competing side reactions (e.g., over-alkylation) by controlling stoichiometry and reaction time.

Q. How can researchers characterize the structural and functional properties of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Confirm substitution patterns via chemical shifts (e.g., methoxy group at δ ~3.8 ppm, isobutoxy protons at δ ~1.0–1.2 ppm).

- FT-IR : Verify ether (C-O-C) and aromatic amine (N-H) stretches.

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- Cross-Validation : Compare data with computational simulations (e.g., DFT for NMR predictions) to resolve ambiguities .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (H310: toxic if swallowed; H315: skin irritation) .

- Storage : Inert atmosphere, away from oxidizers (H290: may be corrosive to metals).

- Waste Disposal : Neutralize with dilute acid before disposal (P301+P310: immediate medical attention if ingested) .

Advanced Research Questions

Q. How do solvent polarity and pH influence the stability of this compound in catalytic reactions?

- Methodology :

- Stability Assays : Conduct accelerated degradation studies (40–80°C, pH 2–12) and monitor decomposition via UV-Vis or LC-MS.

- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life under standard conditions.

- Data Interpretation : Correlate stability with solvent Hansen parameters and protonation states of the amine group .

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?

- Approach :

- Systematic Replication : Reproduce conflicting studies under identical conditions (e.g., catalyst loading, solvent purity).

- Controlled Variables : Isolate factors like trace moisture (use molecular sieves) or oxygen (inert atmosphere).

- Meta-Analysis : Compare datasets using statistical tools (ANOVA, PCA) to identify outlier methodologies .

- Case Study : If one study reports unexpected regioselectivity, validate via computational modeling (e.g., Hammett plots or DFT transition-state analysis).

Q. How can mechanistic studies elucidate the role of this compound in cross-coupling reactions?

- Experimental Design :

- Isotopic Labeling : Use ¹⁵N-labeled aniline to track amine participation in catalytic cycles.

- In Situ Spectroscopy : Monitor intermediates via Raman or IR during reactions.

- Theoretical Modeling : Perform DFT calculations to map energy barriers for proposed pathways (e.g., Buchwald-Hartwig vs. Ullmann coupling) .

Data Contradiction and Validation

Q. What methodologies address discrepancies in biological activity data for this compound analogs?

- Validation Framework :

- Dose-Response Curves : Replicate assays (e.g., enzyme inhibition) across multiple labs to assess reproducibility.

- Control Experiments : Rule out solvent/DMSO interference by testing vehicle-only samples.

- Statistical Analysis : Apply Bland-Altman plots to quantify inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.